Peptide YY (3-36)

Vue d'ensemble

Description

Peptide YY (3-36), also known as peptide tyrosine tyrosine (3-36), is a gut-derived hormone that plays a crucial role in regulating appetite and food intake. It is a 34-amino acid peptide released from the L-cells in the ileum and colon in response to food intake. Peptide YY (3-36) is a truncated form of the full-length peptide YY (1-36) and is the most common form found in circulation. It binds to the Y2 receptor, a member of the neuropeptide Y receptor family, to exert its physiological effects .

Applications De Recherche Scientifique

Peptide YY (3-36) has a wide range of applications in scientific research:

Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Peptide YY (3-36) is studied for its role in regulating appetite, energy homeostasis, and gastrointestinal motility.

Mécanisme D'action

Target of Action

Peptide YY (3-36) primarily targets the Neuropeptide Y receptor type 2 (Y2 receptor) in the arcuate nucleus of the hypothalamus . This receptor plays a crucial role in regulating appetite and energy homeostasis .

Mode of Action

Peptide YY (3-36) acts as an agonist at the presynaptic Y2 receptor. It decreases the release of Neuropeptide Y (NPY) from static hypothalamic explants, thus acting to decrease food intake .

Biochemical Pathways

The primary biochemical pathway affected by Peptide YY (3-36) is the Neuropeptide Y signaling pathway. By decreasing the release of Neuropeptide Y, Peptide YY (3-36) reduces the signaling through this pathway, leading to a decrease in appetite .

Pharmacokinetics

It is known that peptide yy (3-36) is released from cells in the ileum and colon in response to feeding .

Result of Action

The primary molecular and cellular effect of Peptide YY (3-36) is the reduction of appetite. By acting on the Y2 receptor and decreasing the release of Neuropeptide Y, Peptide YY (3-36) reduces the sensation of hunger, leading to a decrease in food intake .

Action Environment

The action of Peptide YY (3-36) is influenced by various environmental factors. For instance, the presence of food in the digestive tract, particularly fat and protein, stimulates the release of Peptide YY . Additionally, the speed of transit of intestinal chyme into the ileum can influence the levels of Peptide YY (3-36), with dietary fibers from fruits, vegetables, and whole grains increasing the speed of transit and thus raising Peptide YY (3-36) levels .

Analyse Biochimique

Biochemical Properties

Peptide YY (3-36) is related to the pancreatic peptide family by having 18 of its 36 amino acids located in the same positions as pancreatic peptide . The two major forms of peptide YY are PYY 1-36 and Peptide YY (3-36), which have PP fold structural motifs . The most common form of circulating PYY immunoreactivity is Peptide YY (3-36), which binds to the Y2 receptor (Y2R) of the Y family of receptors . Peptide YY (3-36) is a linear polypeptide consisting of 34 amino acids with structural homology to NPY and pancreatic polypeptide .

Cellular Effects

Peptide YY (3-36) is best known for its role in regulating appetite and body weight . Its production by islet cells, the presence of NPY receptors on islets, and the demonstration that Y1 activation causes proliferation of beta cells and protects them from apoptosis, suggest a role for this peptide in modulating beta cell mass .

Molecular Mechanism

Peptide YY (3-36) acts via the presynaptic Y2 receptor in the ARC. It decreases neuropeptide Y (NPY) release from static hypothalamic explants and thus acts to decrease food intake .

Temporal Effects in Laboratory Settings

Peripherally administered Peptide YY (3-36) suppressed food intake in rodents for 4 hours after a single dose . Similarly, after a period of fasting, a single infusion of Peptide YY (3-36) was capable of reducing food intake by over a third in both lean and obese human volunteers for 24 hours .

Dosage Effects in Animal Models

The effects of Peptide YY (3-36) on energy intake in animal models have been studied . A significant reduction in daily food intake and body weight was observed in diet-induced obese rats .

Metabolic Pathways

Peptide YY (3-36) is involved in the G protein-coupled receptor signaling pathway, regulation of appetite, cell population proliferation, neuropeptide signaling pathway, feeding behavior, and intestinal epithelial cell differentiation .

Transport and Distribution

After release, dipeptidyl peptidase IV (DPP-IV; CD 26) cleaves the N-terminal tyrosine-proline residues forming Peptide YY (3-36). Peptide YY (1-36) represents about 60% and Peptide YY (3-36) 40% of circulating PYY .

Subcellular Localization

Peptide YY (3-36) is secreted from endocrine cells called L-cells in the small intestine . It is released after eating, circulates in the blood, and works by binding to receptors in the brain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Peptide YY (3-36) can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

For large-scale production, recombinant DNA technology is employed. The gene encoding Peptide YY (3-36) is inserted into an expression vector and introduced into a suitable host organism, such as Escherichia coli. The host cells are cultured, and the peptide is expressed, harvested, and purified using chromatographic techniques. This method allows for the economical production of Peptide YY (3-36) without the need for extensive downstream processing .

Analyse Des Réactions Chimiques

Types of Reactions

Peptide YY (3-36) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its tyrosine residues.

Common Reagents and Conditions

Coupling Reagents: DIC, HOBt, and TFA are commonly used in the synthesis of Peptide YY (3-36).

Oxidizing Agents: Hydrogen peroxide (H2O2) can be used for the oxidation of tyrosine residues.

Reducing Agents: Dithiothreitol (DTT) is used for the reduction of disulfide bonds.

Major Products

The major products formed from these reactions include the full-length peptide YY (3-36) and its oxidized or reduced forms, depending on the specific reaction conditions employed .

Comparaison Avec Des Composés Similaires

Peptide YY (3-36) is part of the pancreatic polypeptide family, which includes neuropeptide Y and pancreatic polypeptide. These peptides share structural similarities and bind to the same family of receptors but have distinct physiological roles:

Neuropeptide Y: Primarily involved in stimulating appetite and regulating energy balance.

Pancreatic Polypeptide: Regulates pancreatic secretion and gastrointestinal motility.

Peptide YY (1-36): The full-length form of Peptide YY, which has a broader range of effects compared to the truncated Peptide YY (3-36)

Peptide YY (3-36) is unique in its specific action on the Y2 receptor and its potent anorexigenic effects, making it a promising candidate for obesity treatment .

Propriétés

IUPAC Name |

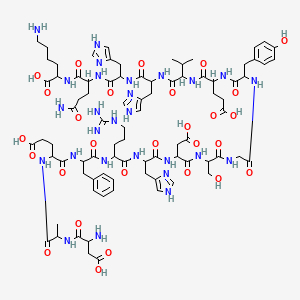

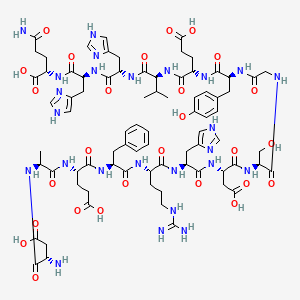

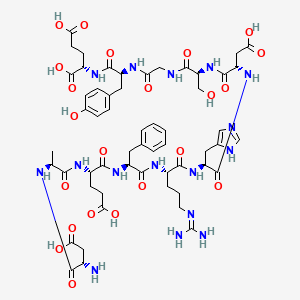

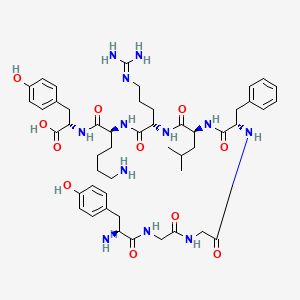

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H272N52O54/c1-84(2)67-114(155(265)202-104(27-19-61-192-174(184)185)148(258)218-121(75-98-78-190-83-196-98)160(270)217-120(74-97-39-47-102(236)48-40-97)158(268)212-115(68-85(3)4)156(266)219-122(76-131(180)238)161(271)213-117(70-87(7)8)162(272)224-138(88(9)10)168(278)225-139(93(15)232)169(279)208-106(29-21-63-194-176(188)189)145(255)204-108(49-54-130(179)237)150(260)201-103(26-18-60-191-173(182)183)146(256)210-113(140(181)250)71-94-33-41-99(233)42-34-94)214-164(274)124(80-229)221-142(252)90(12)197-153(263)118(72-95-35-43-100(234)44-36-95)216-159(269)119(73-96-37-45-101(235)46-38-96)215-147(257)105(28-20-62-193-175(186)187)203-163(273)125(81-230)222-157(267)116(69-86(5)6)211-152(262)110(52-57-135(244)245)205-151(261)111(53-58-136(246)247)207-167(277)129-32-24-66-228(129)172(282)126(82-231)223-143(253)91(13)198-154(264)123(77-137(248)249)220-149(259)107(50-55-133(240)241)200-132(239)79-195-165(275)127-30-22-64-226(127)170(280)92(14)199-144(254)109(51-56-134(242)243)206-166(276)128-31-23-65-227(128)171(281)112(25-16-17-59-177)209-141(251)89(11)178/h33-48,78,83-93,103-129,138-139,229-236H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,275)(H,197,263)(H,198,264)(H,199,254)(H,200,239)(H,201,260)(H,202,265)(H,203,273)(H,204,255)(H,205,261)(H,206,276)(H,207,277)(H,208,279)(H,209,251)(H,210,256)(H,211,262)(H,212,268)(H,213,271)(H,214,274)(H,215,257)(H,216,269)(H,217,270)(H,218,258)(H,219,266)(H,220,259)(H,221,252)(H,222,267)(H,223,253)(H,224,272)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t89-,90-,91-,92-,93+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYOBVCUSVSXOL-NYGOYQSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H272N52O54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

PYY 3-36 acts via the presynaptic Y2 receptor in the ARC. It decreases neuropeptide Y (NPY) release from static hypothalamic explants and thus acts to decrease food intake. | |

| Record name | Peptide YY (3-36) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

123583-37-9 | |

| Record name | Peptide YY (3-36) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: How does Peptide YY (3-36) exert its anorexigenic effects?

A: PYY(3-36) primarily acts as an agonist at the neuropeptide Y2 receptor (Y2R), a member of the G protein-coupled receptor family. [] [] [] These receptors are found in various tissues, including the hypothalamus, a brain region crucial for appetite regulation. [] Upon binding to Y2R, PYY(3-36) initiates intracellular signaling cascades that ultimately lead to a reduction in food intake. []

Q2: Does Peptide YY (3-36) interact with other receptors besides Y2R?

A: While PYY(3-36) exhibits the highest affinity for Y2R, research suggests it can also interact, albeit with lower affinity, with other neuropeptide Y receptors, such as Y1R and Y5R. [] [] The interplay between these receptor interactions adds complexity to understanding the full spectrum of PYY(3-36)'s physiological effects. []

Q3: What is the role of the vagus nerve in mediating Peptide YY (3-36) action?

A: Studies involving vagotomy, a surgical procedure that severs the vagus nerve, indicate that this nerve plays a role in mediating the anorectic effects of PYY(3-36). [] [] The vagus nerve, a major communication pathway between the gut and the brain, likely relays signals from PYY(3-36) to the central nervous system, contributing to its appetite-suppressing effects. []

Q4: How does Peptide YY (3-36) affect gastric motility and function?

A: Research suggests that PYY(3-36) can influence gastric tone and motility, potentially contributing to its appetite-regulating effects. [] [] Studies in rats have shown that PYY(3-36) can increase gastric tone through a Y2R-mediated mechanism, potentially leading to delayed gastric emptying and increased feelings of fullness. []

Q5: What is the molecular formula and weight of Peptide YY (3-36)?

A5: Peptide YY (3-36) is a truncated form of the full-length Peptide YY, consisting of 34 amino acids. Its molecular formula is C159H236N46O46S, and its molecular weight is approximately 3853.3 g/mol.

Q6: How stable is Peptide YY (3-36) under different storage conditions?

A: Stability studies on PYY(3-36) are crucial for developing effective formulations. Research has shown that the peptide can undergo degradation, particularly enzymatic cleavage, which can impact its efficacy. [] Formulation strategies such as lyophilization and the use of protease inhibitors are being explored to enhance its stability. []

Q7: What is the half-life of Peptide YY (3-36) in circulation?

A: PYY(3-36) exhibits a relatively short half-life in circulation, typically in the range of 10-30 minutes. [] This rapid clearance necessitates frequent administration or sustained-release formulations to achieve prolonged therapeutic effects.

Q8: How does the route of administration affect Peptide YY (3-36) efficacy?

A: Studies have explored various routes of administration for PYY(3-36), including intravenous, subcutaneous, and intranasal. [] [] [] Intranasal administration, while less invasive, has shown limited efficacy in inducing weight loss in clinical trials. []

Q9: What animal models have been used to study the effects of Peptide YY (3-36)?

A: Rodent models, particularly mice and rats, have been extensively employed to investigate the anorexigenic and weight-reducing effects of PYY(3-36). [] [] [] These models provide valuable insights into the peptide's mechanism of action and its potential as an anti-obesity therapeutic.

Q10: Have there been any clinical trials investigating the efficacy of Peptide YY (3-36) in humans?

A: Yes, several clinical trials have explored the therapeutic potential of PYY(3-36) in obese individuals. While promising results have been observed in terms of reduced food intake and body weight, challenges such as optimal dosing, route of administration, and long-term efficacy remain. [] []

Q11: How do obese individuals respond to Peptide YY (3-36) compared to lean individuals?

A: Interestingly, research suggests that obese individuals retain their responsiveness to PYY(3-36), despite exhibiting lower basal levels of the peptide compared to lean individuals. [] This finding highlights the potential of targeting the PYY system as a therapeutic strategy for obesity. []

Q12: Does Peptide YY (3-36) affect glucose homeostasis and insulin sensitivity?

A: Emerging evidence suggests that PYY(3-36) might play a role in glucose metabolism and insulin sensitivity. Studies in mice have shown that PYY(3-36) administration can improve glucose disposal and enhance insulin action, particularly in the context of a high-fat diet. [] []

Q13: What are the potential side effects associated with Peptide YY (3-36) administration?

A: As with any pharmacological agent, PYY(3-36) administration might be associated with potential side effects. Common adverse events reported in clinical trials include nausea, vomiting, and gastrointestinal discomfort. [] These side effects are often transient and dose-dependent.

Q14: Are there any long-term safety concerns regarding Peptide YY (3-36) use?

A14: Long-term safety data on PYY(3-36) administration in humans are limited. Extensive preclinical and clinical studies are warranted to thoroughly assess its long-term safety profile and potential for adverse effects with chronic use.

Q15: What are the future directions for Peptide YY (3-36) research?

A: Ongoing research is focused on optimizing PYY(3-36) delivery, developing more stable and potent analogs, and exploring combination therapies with other anti-obesity agents. [] Further understanding of the complex interplay between PYY(3-36) and other gut hormones will be crucial for developing effective weight-loss strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.